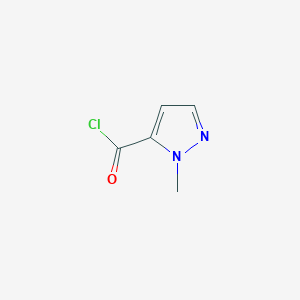

1-methyl-1H-pyrazole-5-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMGMMBYVVRVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390390 | |

| Record name | 1-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-59-1 | |

| Record name | 1-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-methyl-1H-pyrazole-5-carbonyl chloride: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-5-carbonyl chloride (CAS No: 84547-59-1), a key building block in modern synthetic chemistry.[1][2][3][4] Addressed to researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and handling of this versatile reagent. The guide emphasizes the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. Detailed, step-by-step protocols for its synthesis and subsequent derivatization are provided, alongside a critical analysis of its applications in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a cornerstone for the design of enzyme inhibitors and receptor modulators. This compound serves as a highly reactive and versatile intermediate, enabling the facile introduction of the 1-methyl-1H-pyrazole-5-carboxamide or -ester moiety into target molecules. This guide will provide the foundational knowledge and practical protocols necessary for the effective utilization of this important synthetic tool.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its successful application in synthesis.

Physical Properties

While specific, experimentally determined physical properties for this compound are not widely published, data for closely related analogs and computational predictions provide valuable insights. It is typically a colorless to pale yellow liquid or a low-melting solid, a characteristic of many acyl chlorides.[2][5]

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₅H₅ClN₂O | [1][2][3] |

| Molecular Weight | 144.56 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid or solid | [2][5] |

| Boiling Point | ~297.4 °C at 760 mmHg (Predicted for a related compound) | [7] |

| Density | ~1.4 g/cm³ (Predicted for a related compound) | [7] |

| Solubility | Reacts with water and alcohols. Soluble in anhydrous aprotic solvents (e.g., DCM, THF, Toluene). | [2][8] |

Note: The high reactivity of the carbonyl chloride functional group necessitates that all handling and reactions be conducted under strictly anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.[2]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following are expected spectral characteristics based on its structure and data from analogous compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the two protons on the pyrazole ring. The N-methyl protons would appear as a singlet, typically in the range of δ 4.0-4.2 ppm. The two aromatic protons on the pyrazole ring would appear as doublets, with chemical shifts influenced by the electron-withdrawing carbonyl chloride group.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the range of δ 155-165 ppm, which is typical for acyl chlorides.[8] Signals for the pyrazole ring carbons and the N-methyl carbon will also be present in their characteristic regions.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the key functional groups. A strong, sharp absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretching vibration of the acyl chloride.[8]

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the chlorination of its corresponding carboxylic acid, 1-methyl-1H-pyrazole-5-carboxylic acid. Thionyl chloride (SOCl₂) is the most frequently employed chlorinating agent for this transformation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Chlorination of 1-methyl-1H-pyrazole-5-carboxylic acid

This protocol is a self-validating system; the successful formation of the product can be monitored by the cessation of gas evolution and confirmed by spectroscopic analysis of the crude product.

Materials:

-

1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq)

-

Anhydrous toluene or dichloromethane (DCM)

-

Catalytic N,N-dimethylformamide (DMF) (optional)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene or DCM to the flask to create a slurry.

-

Addition of Thionyl Chloride: Under a positive pressure of nitrogen, slowly add thionyl chloride (2.0-3.0 eq) to the stirred slurry at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

-

Reaction: Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM). The progress of the reaction can be monitored by the evolution of sulfur dioxide and hydrogen chloride gas, which should be directed to a basic scrubber (e.g., NaOH solution). The reaction is typically complete within 2-4 hours, when gas evolution ceases.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone to capture the volatile and corrosive thionyl chloride.

-

Product Isolation: The resulting crude this compound is often used directly in the next step without further purification. If purification is necessary, it can be attempted by vacuum distillation, though care must be taken due to its reactive nature.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is critical to prevent the hydrolysis of thionyl chloride and the product, this compound.

-

Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid and to act as a solvent in some cases.

-

Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

-

Scrubber: The off-gases (SO₂ and HCl) are acidic and toxic, necessitating their neutralization in a basic scrubber.

Reactivity and Applications in Synthesis

This compound is a highly reactive acylating agent, primarily used in nucleophilic acyl substitution reactions. Its utility lies in its ability to readily react with a wide range of nucleophiles to form stable amide and ester linkages.

Amide Formation

The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of 1-methyl-1H-pyrazole-5-carboxamides. These amides are of significant interest in drug discovery.

Caption: General workflow for the synthesis of pyrazole-5-carboxamides.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.0-1.2 eq)

-

Triethylamine (Et₃N) or pyridine (1.5-2.0 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Amine Solution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the amine solution to 0 °C in an ice bath. To this, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 10-15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base like triethylamine or pyridine is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile and halt the reaction.

-

Low-Temperature Addition: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of side products.

-

Aqueous Work-up: The series of washes in the work-up procedure removes the triethylamine hydrochloride salt, any unreacted amine, and other aqueous-soluble impurities.

Ester Formation

The reaction with alcohols or phenols yields the corresponding esters, which are also valuable intermediates and final products in various chemical industries.

Materials:

-

This compound (1.0 eq)

-

Anhydrous alcohol (e.g., ethanol, large excess can be used as solvent)

-

Pyridine (as catalyst and acid scavenger)

-

Anhydrous dichloromethane (DCM) (if alcohol is not used as solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Addition of Alcohol and Base: Add pyridine (1.1 eq) followed by the slow addition of the anhydrous alcohol (1.2 eq) at 0 °C. Alternatively, the acyl chloride can be added to a solution of the alcohol and pyridine.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

-

Work-up and Purification: The work-up and purification procedure is similar to that for amide synthesis, involving an aqueous wash to remove the pyridinium hydrochloride salt, followed by drying and purification of the organic phase.

Safety and Handling

As a reactive acyl chloride, this compound must be handled with appropriate safety precautions.

-

Corrosive: It is corrosive and can cause severe burns to the skin and eyes.[2]

-

Moisture Sensitive: It reacts violently with water, releasing corrosive hydrogen chloride gas.[2][5]

-

Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.

Conclusion

This compound is a cornerstone reagent for the synthesis of a diverse range of pyrazole-containing molecules. Its high reactivity, when properly managed, provides an efficient and versatile tool for medicinal and agricultural chemists. This guide has provided a detailed overview of its properties, synthesis, and reactivity, with an emphasis on the practical aspects and the rationale behind the experimental procedures. By understanding and applying the principles and protocols outlined herein, researchers can confidently and effectively utilize this valuable synthetic intermediate in their pursuit of novel and impactful chemical entities.

References

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. CAS 84547-59-1: this compound [cymitquimica.com]

- 3. aobchem.com [aobchem.com]

- 4. This compound | 84547-59-1 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Page loading... [guidechem.com]

- 8. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]

A Technical Guide to 1-Methyl-1H-pyrazole-5-carbonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

1-Methyl-1H-pyrazole-5-carbonyl chloride is a heterocyclic acyl chloride that has emerged as a critical building block in modern synthetic organic chemistry. Its unique structural arrangement, featuring a five-membered pyrazole ring, confers specific electronic properties that make it a versatile reagent, particularly in the construction of complex molecules within the pharmaceutical and agrochemical industries.[1] The presence of the highly reactive carbonyl chloride group allows for facile introduction of the 1-methyl-1H-pyrazole-5-carboxamide moiety, a scaffold found in numerous biologically active compounds.[1][2] This guide provides an in-depth examination of the compound's structure, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structure

This compound is characterized by a pyrazole ring system with a methyl group on one nitrogen atom and a carbonyl chloride at the adjacent carbon. This arrangement dictates its chemical behavior and utility.[1]

Structural and Chemical Identifiers

The fundamental properties of this compound are summarized below. These identifiers are crucial for accurate sourcing, handling, and documentation in a research and development setting.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 84547-59-1 | [1][3][4] |

| Molecular Formula | C5H5ClN2O | [1][3][4] |

| Molecular Weight | 144.56 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| SMILES | Cn1c(ccn1)C(=O)Cl | [1] |

| InChI | InChI=1/C5H5ClN2O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3 | [1] |

Molecular Structure Visualization

The structure of this compound is depicted below. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, contributing to its unique electronic and reactivity profile.

Caption: Structure of this compound.

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 1-methyl-1H-pyrazole-5-carboxylic acid.

Synthetic Workflow

The conversion is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The choice of reagent is often dictated by the desired reaction conditions and the ease of purification. Thionyl chloride is widely used due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying workup.[6]

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound.

Materials:

-

1-methyl-1H-pyrazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene (or other inert solvent)

Procedure:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

-

Add anhydrous toluene to form a slurry.

-

Carefully add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

-

Add a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux and maintain for 2-16 hours. The progress of the reaction can be monitored by quenching an aliquot with methanol and analyzing by TLC or LC-MS for the formation of the methyl ester.[7]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Causality and Optimization:

-

Inert Atmosphere: The reaction is conducted under a nitrogen atmosphere to prevent hydrolysis of the highly reactive thionyl chloride and the product acyl chloride by atmospheric moisture.[8]

-

Excess Thionyl Chloride: An excess of thionyl chloride is used to ensure complete conversion of the carboxylic acid and to act as a solvent.

-

DMF Catalyst: Catalytic DMF accelerates the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.[5]

-

Temperature Control: While reflux is necessary to drive the reaction, excessive heating can lead to decomposition of the pyrazole ring. Careful temperature control is crucial for achieving high yields, which typically range from 70-95%.[5]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. As an acyl chloride, it is highly susceptible to nucleophilic acyl substitution.[1]

General Reactivity Profile

This compound readily reacts with a variety of nucleophiles to form stable amide, ester, and other carboxylic acid derivatives.[1] This high reactivity makes it an excellent acylating agent.[9][10]

-

Amines: Reacts rapidly with primary and secondary amines to form the corresponding amides. This is the most common application in drug discovery.[11]

-

Alcohols: Reacts with alcohols to form esters, typically in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

-

Water: Hydrolyzes readily in the presence of water to revert to the parent carboxylic acid, highlighting the need for anhydrous reaction conditions.[6]

Mechanism of Amide Bond Formation

The reaction with an amine proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of nucleophilic acyl substitution for amide formation.

Mechanistic Explanation:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Formation of Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

-

Collapse of the Intermediate: The intermediate is unstable and collapses. The lone pair on the oxygen reforms the carbonyl double bond, and the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: A second equivalent of the amine or another base in the reaction mixture deprotonates the nitrogen to yield the final, neutral amide product and an ammonium salt.

Applications in Medicinal Chemistry

The 1-methyl-1H-pyrazole-5-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The utility of this compound lies in its ability to efficiently introduce this key fragment.

Role as a Key Building Block

The pyrazole ring is a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding interactions with biological targets. The methyl group can influence lipophilicity and metabolic stability.[5] Consequently, derivatives of this reagent are investigated for various therapeutic indications. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides were synthesized as potent inhibitors of the parasitic nematode Haemonchus contortus.[2] Although these specific compounds showed unexpected mitochondrial toxicity in mammalian cells, the case highlights the importance of the scaffold in exploring new biological activities.[2]

Example Application: Synthesis of a Bioactive Amide

Below is a table illustrating the type of bioactive molecules that can be synthesized using this compound as a key reagent.

| Reagent 1 | Reagent 2 (Example Amine) | Product Class | Potential Therapeutic Area |

| This compound | 4-Fluoroaniline | N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | Anthelmintic, Kinase Inhibition |

| This compound | Piperidine | (1-Methyl-1H-pyrazol-5-yl)(piperidin-1-yl)methanone | CNS agents, GPCR modulators |

Safety, Handling, and Storage

As with all acyl chlorides, this compound is a corrosive and toxic compound that requires careful handling.[6]

-

Handling: Always handle this reagent in a well-ventilated chemical fume hood.[8][12] Personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat, is mandatory.[12][13]

-

Reactivity Hazards: It reacts violently with water and other protic solvents.[8] It is also incompatible with strong bases, alcohols, and amines (except under controlled reaction conditions).[8] Keep away from heat, sparks, and open flames.[12][14]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[14] It should be stored separately from incompatible materials.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused reagent can be slowly quenched with a suitable alcohol (e.g., isopropanol) under controlled conditions before neutralization and disposal.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility is primarily driven by its efficiency in forming amide bonds, enabling the construction of molecules containing the medicinally important 1-methyl-1H-pyrazole-5-carboxamide core. A thorough understanding of its synthesis, reactivity, and handling precautions is essential for its safe and effective application in research and drug development.

References

- 1. CAS 84547-59-1: this compound [cymitquimica.com]

- 2. tcgls.com [tcgls.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. aobchem.com [aobchem.com]

- 5. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]

- 6. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 7. rsc.org [rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. chembk.com [chembk.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 13. chemos.de [chemos.de]

- 14. fishersci.co.uk [fishersci.co.uk]

1-methyl-1H-pyrazole-5-carbonyl chloride CAS number 84547-59-1

An In-depth Technical Guide to 1-methyl-1H-pyrazole-5-carbonyl chloride (CAS: 84547-59-1)

A Note to the Modern Researcher

This guide is structured to serve the discerning scientist. It eschews a rigid, templated format in favor of a logical narrative that delves into the core principles governing the utility of this compound. As a senior application scientist, my objective is not merely to present protocols but to illuminate the causal reasoning behind them, empowering you to adapt, troubleshoot, and innovate in your own research endeavors.

Part 1: The Strategic Importance of the 1-Methyl-1H-pyrazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The pyrazole ring is one such "privileged scaffold"[1][2]. Its value is rooted in a unique combination of features:

-

Metabolic Fortitude : The aromatic pyrazole core is generally robust against metabolic degradation, a critical characteristic for maintaining therapeutic concentrations in vivo.

-

Hydrogen Bonding Capabilities : With two nitrogen atoms, the pyrazole ring can engage in crucial hydrogen bond interactions with biological targets like enzymes and receptors, often forming the anchor point for molecular recognition[3].

-

Tunable Electronics and Sterics : The pyrazole ring can be functionalized at multiple positions, allowing chemists to meticulously modulate the molecule's properties to optimize for potency, selectivity, and pharmacokinetic profiles.

The subject of this guide, this compound, is a premier building block for introducing this valuable scaffold. The methylation at the N1 position prevents tautomerism, locking the molecule into a single, predictable regioisomer. The acyl chloride at the C5 position provides a highly reactive handle for coupling reactions, making it an efficient and versatile synthetic tool[4].

Part 2: Core Properties and Safe Handling Protocols

A foundational principle of successful synthesis is a deep respect for the reagents. Understanding the physicochemical properties of this compound is non-negotiable for its safe and effective use.

Quantitative Data Summary

| Property | Value | Significance for the Researcher |

| CAS Number | 84547-59-1[5][6][7] | The definitive identifier for ensuring you have the correct reagent. |

| Molecular Formula | C₅H₅ClN₂O[4][6][8] | Confirms elemental composition. |

| Molecular Weight | 144.56 g/mol [6] | Critical for accurate stoichiometric calculations in reaction planning. |

| Appearance | White to off-white or pale yellow solid/liquid[4] | A significant deviation from this may indicate decomposition or impurity. |

| Storage | 2-8°C under an inert atmosphere[6][8][9] | As an acyl chloride, it is highly sensitive to moisture. Strict anhydrous storage is mandatory to prevent hydrolysis to the inactive carboxylic acid.[10] |

Safety & Handling: A Self-Validating System

Acyl chlorides are inherently reactive and must be handled with appropriate caution. The following protocol is designed as a self-validating system, where adherence to each step ensures both safety and experimental integrity.

-

Engineering Controls : All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors[11][12]. Ensure an emergency eyewash station and safety shower are immediately accessible[12][13].

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles and a face shield are mandatory[9].

-

Hand Protection : Use chemical-resistant gloves (e.g., nitrile) and inspect them before use. Employ proper glove removal technique to avoid skin contact[9].

-

Body Protection : A flame-resistant lab coat and closed-toe shoes are required[10].

-

-

Reactivity Hazards :

-

Moisture Sensitivity : This is the most critical handling parameter. The compound reacts violently with water, releasing toxic gas (HCl)[13]. Use only oven-dried glassware and anhydrous solvents. Handle under an inert atmosphere (e.g., Argon or Nitrogen) whenever possible[10].

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong bases, amines, and alcohols[11][13].

-

Part 3: Synthesis and Core Reactivity

Synthesis: The Logic of Chlorination

The most direct and common synthesis of this compound is via the chlorination of its corresponding carboxylic acid precursor.

Workflow: Synthesis from Carboxylic Acid

Caption: Standard laboratory workflow for the synthesis of this compound.

Causality of Reagent Choice : Thionyl chloride (SOCl₂) is the preferred reagent over alternatives like oxalyl chloride for this transformation. The rationale is elegantly simple: the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases[3]. This provides a powerful thermodynamic driving force, as their evolution from the reaction mixture shifts the equilibrium toward the product, in accordance with Le Châtelier's principle. This simplifies purification, as the major byproducts remove themselves.

Core Reactivity: The Amide Bond Formation

The primary application of this compound in drug development is as an acylating agent for the formation of amide bonds—a cornerstone reaction in medicinal chemistry[14][15].

Mechanism: Nucleophilic Acyl Substitution

Caption: General mechanism for amide bond formation using this compound.

Part 4: Field-Proven Experimental Protocol

The following protocol for amide coupling is a robust, self-validating system. Each step is included for a specific causal reason to maximize yield and purity.

Objective : To synthesize a 1-methyl-1H-pyrazole-5-carboxamide derivative.

-

System Preparation (The Anhydrous Imperative)

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under a stream of inert gas (Argon or Nitrogen). This removes adsorbed water from the glassware, a critical step to prevent hydrolysis of the acyl chloride.

-

Add the amine substrate (1.0 equivalent) and anhydrous dichloromethane (DCM) to the flask.

-

Cool the solution to 0°C using an ice/water bath. This mitigates the exothermicity of the acylation reaction, preventing potential side reactions.

-

-

Reagent Addition (Stoichiometric Control)

-

Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equivalents). Causality : This base is essential to neutralize the HCl byproduct generated during the reaction. Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Slowly, add a solution of this compound (1.1 equivalents) in anhydrous DCM to the cooled amine solution via a dropping funnel. The slight excess of the acylating agent ensures full consumption of the potentially more valuable amine substrate.

-

-

Reaction and Monitoring (Empirical Verification)

-

Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting reagent is the primary indicator of completion.

-

-

Workup and Purification (Isolation of the Target)

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine (to begin the drying process).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude material by flash column chromatography on silica gel to afford the pure amide product.

-

Part 5: Applications in Drug Discovery and Logical Progression

The pyrazole scaffold introduced by this reagent is present in numerous blockbuster drugs, often targeting kinases and other enzymes in oncology and inflammatory diseases[1][2]. A recent study highlighted the synthesis of 1-methyl-1H-pyrazole-5-carboxamides as potent inhibitors of parasitic nematodes, though it also underscored the importance of early mitochondrial toxicity screening[16].

Logical Flow: From Building Block to Drug Candidate

Caption: The strategic pathway from a key building block to a preclinical drug candidate.

This guide has provided a comprehensive, technically-grounded overview of this compound. By understanding the principles behind its synthesis, handling, and reactivity, researchers can effectively harness its power in the rational design and discovery of novel therapeutic agents.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]

- 4. CAS 84547-59-1: this compound [cymitquimica.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. arctomsci.com [arctomsci.com]

- 8. aobchem.com [aobchem.com]

- 9. aaronchem.com [aaronchem.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-methyl-1H-pyrazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides an in-depth exploration of 1-methyl-1H-pyrazole-5-carbonyl chloride, a versatile heterocyclic building block crucial for synthesizing a wide array of pharmacologically active compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's core characteristics, a robust synthesis protocol, its chemical reactivity, and its significant role in modern pharmaceutical development.

Core Molecular Profile

This compound is a reactive acyl chloride derivative of N-methylpyrazole. The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The presence of the highly reactive carbonyl chloride group at the 5-position makes this compound an exceptionally useful intermediate for introducing the 1-methyl-1H-pyrazole-5-carboxamide moiety into target molecules via nucleophilic acyl substitution.

Physicochemical & Structural Data

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂O | [2][3] |

| Molecular Weight | 144.56 g/mol | [2] |

| CAS Number | 84547-59-1 | [2][4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Canonical SMILES | CN1N=CC=C1C(=O)Cl | [3] |

| InChI Key | InChI=1S/C5H5ClN2O/c1-8-4(5(6)9)2-3-7-8/h2-3H,1H3 | [3] |

Synthesis and Characterization

The most direct and common route to this compound is the chlorination of its corresponding carboxylic acid precursor. This method is efficient and leverages readily available starting materials.

Workflow for Synthesis

References

A Comprehensive Technical Guide to the Stability and Storage of 1-Methyl-1H-pyrazole-5-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazole-5-carbonyl chloride is a reactive acyl chloride derivative of pyrazole, making it a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its utility stems from the presence of a highly electrophilic carbonyl carbon, which readily undergoes nucleophilic acyl substitution reactions.[2][3] This high reactivity, however, necessitates a thorough understanding of its stability and the implementation of stringent storage and handling protocols to ensure its integrity and prevent degradation. This guide provides an in-depth analysis of the stability profile of this compound, offering field-proven insights and detailed methodologies for its proper management.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C5H5ClN2O | [4] |

| Molecular Weight | 144.56 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| CAS Number | 84547-59-1 | [4] |

Stability Profile and Decomposition Pathways

The stability of this compound is fundamentally dictated by the reactivity of the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives and are highly susceptible to nucleophilic attack.[2][6]

Primary Decomposition Pathway: Hydrolysis

The most significant and rapid decomposition pathway for this compound is hydrolysis. The presence of even trace amounts of water, including atmospheric moisture, will lead to a vigorous and exothermic reaction, yielding the corresponding carboxylic acid, 1-methyl-1H-pyrazole-5-carboxylic acid, and corrosive hydrogen chloride (HCl) gas.[2][3][7] This reaction is generally irreversible and proceeds through a nucleophilic addition-elimination mechanism.[8]

The high reactivity is attributed to the electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon, rendering it highly electrophilic.[2]

Caption: Primary decomposition pathway of this compound via hydrolysis.

Incompatibilities and Other Decomposition Routes

Beyond water, this compound will react readily with other nucleophiles. It is crucial to avoid contact with the following classes of compounds:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.[7][9]

-

Strong Bases: Promotes decomposition and polymerization.[7]

-

Strong Acids: While generally less reactive than with bases, strong acids can catalyze decomposition under certain conditions.[7]

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality and shelf-life of this compound. The primary objective is the strict exclusion of moisture.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature.[10] | While refrigeration is often used for long-term storage of reactive chemicals, for this compound, preventing moisture condensation upon removal from cold storage is a greater concern. Consistent room temperature storage in a properly sealed container is effective. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[7] | An inert atmosphere displaces air and, more importantly, atmospheric moisture, directly preventing hydrolysis. |

| Container | Use a tightly sealed, corrosion-resistant container (e.g., glass with a secure, lined cap). | Prevents ingress of atmospheric moisture and protects against the corrosive nature of the compound and its potential decomposition product (HCl).[7] |

| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][9] | A well-ventilated area is crucial to safely dissipate any HCl gas that may form. Separation from incompatible materials prevents accidental reactions. |

Handling and Safety Protocols

Due to its reactive and corrosive nature, this compound must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[7][9]

-

Ventilation: All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors and any HCl gas that may be liberated.[11]

-

Inert Atmosphere Techniques: When dispensing the material, use techniques such as a glove box or a Schlenk line to maintain an inert atmosphere and prevent exposure to moisture.

-

Spill Response: In case of a spill, do not use water. Absorb the spill with an inert, dry material (e.g., vermiculite or sand) and place it in a sealed container for disposal.[7]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material is typically considered hazardous waste.[7]

Analytical Methods for Stability Assessment

Regularly assessing the purity of this compound is essential, especially for long-term storage or before use in sensitive synthetic applications.

Titration of Liberated HCl

A simple yet effective method to quantify the extent of hydrolysis is to titrate the amount of HCl that has formed.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for the appearance of the carboxylic acid proton signal, which is indicative of degradation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the parent compound from its degradation products.

-

Thin Layer Chromatography (TLC): A quick qualitative check for the presence of the more polar carboxylic acid degradation product can be performed using TLC.[12]

Experimental Protocol: Hydrolytic Stability Assay

This protocol provides a framework for assessing the stability of this compound under controlled conditions.

Objective: To quantify the rate of hydrolysis of this compound upon exposure to a controlled humidity environment.

Materials:

-

This compound

-

Anhydrous solvent (e.g., acetonitrile)

-

Controlled humidity chamber

-

Analytical balance

-

HPLC or GC instrument with a suitable column

-

Volumetric flasks and pipettes

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile. From this, prepare a series of calibration standards.

-

Sample Preparation: Accurately weigh a known amount of this compound into a vial.

-

Exposure: Place the open vial into a controlled humidity chamber (e.g., 50% relative humidity) at a constant temperature (e.g., 25°C).

-

Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a sample vial from the chamber.

-

Quenching and Dilution: Immediately dissolve the contents of the vial in a known volume of anhydrous acetonitrile. This will quench the reaction with atmospheric moisture and dilute the sample for analysis.

-

Analysis: Analyze the samples by HPLC or GC to determine the concentration of the remaining this compound.

-

Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation.

Caption: Workflow for the hydrolytic stability assay of this compound.

Conclusion

This compound is a highly reactive and valuable synthetic intermediate. Its utility is directly linked to its electrophilicity, which is also the source of its instability, primarily through hydrolysis. By understanding the chemical principles behind its degradation and implementing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers can ensure the integrity of this compound, leading to more reliable and reproducible synthetic outcomes.

References

- 1. CAS 84547-59-1: this compound [cymitquimica.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. savemyexams.com [savemyexams.com]

- 4. aobchem.com [aobchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Acyl Chloride Uses, Reactions & Synthesis - Video | Study.com [study.com]

- 7. fishersci.com [fishersci.com]

- 8. youtube.com [youtube.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. This compound | 84547-59-1 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Safe Handling of 1-methyl-1H-pyrazole-5-carbonyl chloride

Introduction: The Duality of Reactivity and Hazard

1-methyl-1H-pyrazole-5-carbonyl chloride is a heterocyclic acyl chloride, a class of organic compounds prized for their high reactivity in nucleophilic acyl substitution reactions.[1][2] This reactivity makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for creating amides and esters by reacting with amines and alcohols.[2] However, the very chemical properties that make acyl chlorides like this one potent synthetic tools also render them significant laboratory hazards.[3] Their pronounced reactivity extends to ubiquitous substances like water, with which they react violently.[3][4][5] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in the principles of chemical causality and risk mitigation to ensure the safety of laboratory personnel.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of safe handling. Its risk profile is dominated by three primary characteristics: severe corrosivity, violent reactivity with water, and the potential for respiratory damage.

1.1. Corrosivity: As an acyl chloride, this compound is corrosive and can cause severe skin and eye burns upon contact.[3][6] The carbon-chlorine bond is highly polarized, making the carbonyl carbon electrophilic and prone to react with nucleophiles present in biological tissues, leading to cellular damage. Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, esophagus, and stomach, with a danger of perforation.[6]

1.2. Reactivity: The compound's most critical reactive hazard is its violent reaction with water, including atmospheric moisture.[3][6][7] This exothermic hydrolysis reaction rapidly generates hydrogen chloride (HCl) gas, which is both toxic and corrosive.[3][5] The release of HCl gas is responsible for the fuming appearance of the chemical in humid air and its lachrymatory (tear-inducing) properties.[3][7] This reactivity necessitates the strict exclusion of moisture during all handling and storage operations.

1.3. Respiratory Effects: Inhalation of vapors or aerosols can cause irritation to the respiratory system.[6][8] The liberated HCl gas can damage the mucous membranes of the nose, throat, and lungs, leading to symptoms such as coughing, shortness of breath, and a burning sensation.[9]

Table 1: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion / Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[6][10] |

| Serious Eye Damage / Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation.[6][10] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[6][8][10] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[10][11] |

Engineering Controls & Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a hierarchy of controls, beginning with engineering solutions to isolate the hazard, supplemented by mandatory personal protective equipment to shield the user.

2.1. Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound must be performed within a certified chemical fume hood.[4] This is non-negotiable. The fume hood serves two primary functions:

-

Containment: It physically contains any vapors or fumes, preventing their escape into the laboratory environment and protecting the user from inhalation exposure.

-

Exhaust: It actively ventilates and removes the hazardous fumes, including any HCl gas generated from contact with ambient moisture.

2.2. Personal Protective Equipment (PPE): The Final Barrier The correct PPE is essential to prevent contact with and exposure to the chemical.[12]

Table 2: Mandatory PPE for Handling this compound

| Body Part | Required PPE | Rationale and Specifications |

|---|---|---|

| Eyes/Face | Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[6][13] A full-face shield must be worn over the goggles to protect the entire face from splashes.[4][6] |

| Hands | Chemical-Resistant Gloves | Butyl rubber or nitrile gloves are recommended.[4][13] Always inspect gloves for tears or pinholes before use. Double-gloving can provide additional protection. Contaminated gloves must be disposed of properly, and hands should be washed thoroughly after removal.[10] |

| Body | Flame-Resistant Lab Coat | A lab coat, fully buttoned with sleeves rolled down, is required.[4] Ensure it is made of a flame-resistant or retardant material. |

| Feet | Closed-Toed Shoes | Full-length pants and closed-toed shoes made of a non-porous material are mandatory to protect against spills.[4] |

| Respiratory | Respirator (if needed) | In situations where engineering controls may be insufficient (e.g., large-scale transfers, spill cleanup), a NIOSH-approved full-face respirator with an acid gas cartridge is necessary.[4][6] |

Standard Operating Procedures: Handling and Storage

Adherence to strict, methodical protocols is crucial for mitigating the risks associated with this reactive compound.

3.1. Protocol for Safe Handling

-

Preparation: Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of all unnecessary items, especially water and other incompatible materials.[3] An emergency eyewash and safety shower must be readily accessible.[6][8]

-

Inert Atmosphere: For transfers and reactions, working under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent hydrolysis from ambient moisture.[4][6]

-

Dispensing: Use spark-proof tools.[5][9] When transferring the liquid, ground and bond containers to prevent the buildup of static electricity, which could serve as an ignition source.[5][14]

-

Reaction Quenching: Be mindful that reactions involving this compound will produce HCl as a byproduct. The reaction mixture should be quenched carefully, typically by slowly adding it to a stirred, cooled basic solution (e.g., sodium bicarbonate) or an ice-water mixture within a fume hood to neutralize the acid.

-

Hygiene: Avoid all contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory.[8][12] Wash hands thoroughly with soap and water immediately after handling the product.[4][14]

3.2. Protocol for Safe Storage

-

Container: Keep the container tightly sealed at all times to prevent moisture ingress and vapor escape.[4][6][8] If the original container is opened, it must be carefully resealed and kept upright.[4] Wrapping the cap with paraffin film can provide an extra barrier against moisture.

-

Location: Store in a dedicated, locked corrosives cabinet.[6][7] The storage area must be cool, dry, and well-ventilated.[3][4][8]

-

Incompatibilities: Segregate this compound from incompatible materials. This includes:

Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

4.1. Personnel Exposure

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][6][9] Seek immediate medical attention.[4][9]

-

Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids open.[6][8][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[9]

-

Inhalation: Move the affected person to fresh air immediately.[4][6][8] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[4][6] Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting.[6][8][9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][6] Seek immediate medical attention.[9]

4.2. Spill Response For any spill, the primary goal is to contain the material safely and prevent exposure.

Caption: Workflow for responding to an accidental spill.

4.3. Fire Response

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or sand.[5][6][9]

-

CRITICAL - DO NOT USE WATER OR FOAM. [5][9] This will react violently with the chemical, worsening the situation and spreading toxic HCl gas.

-

Hazards: Containers may explode when heated.[5] Fire will produce poisonous and corrosive gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[5][6] Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA).[9]

Waste Disposal

All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.[5]

-

Place waste in a clearly labeled, tightly sealed container.[4][5]

-

Do not mix with other waste streams, especially aqueous or protic solvent waste.

-

Dispose of the waste through your institution's Environmental Health & Safety (EH&S) office in accordance with all local, state, and federal regulations.[5]

Conclusion

This compound is a powerful synthetic reagent whose utility is matched by its potential hazards. A deep understanding of its reactive and corrosive nature is paramount. By implementing robust engineering controls, mandating the correct use of personal protective equipment, and strictly adhering to established handling, storage, and emergency protocols, researchers can safely harness the synthetic capabilities of this compound while ensuring a secure laboratory environment.

References

- 1. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]

- 2. CAS 84547-59-1: this compound [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. wcu.edu [wcu.edu]

- 5. nj.gov [nj.gov]

- 6. fishersci.com [fishersci.com]

- 7. reddit.com [reddit.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 10. aaronchem.com [aaronchem.com]

- 11. fishersci.no [fishersci.no]

- 12. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]

- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 14. chemos.de [chemos.de]

A Senior Application Scientist’s Guide to 1-Methyl-1H-pyrazole-5-carbonyl Chloride in Modern Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1][2][3][4] Its unique physicochemical properties, including its ability to act as a versatile hydrogen bond donor and acceptor, contribute to favorable pharmacokinetics and potent biological activity.[4] This guide focuses on a particularly valuable derivative: 1-methyl-1H-pyrazole-5-carbonyl chloride. As a reactive acyl chloride, this building block serves as an efficient and versatile entry point for constructing diverse libraries of pyrazole-based compounds.[5][6] We will explore its synthesis, reactivity, and key applications, with a particular focus on the rational design of kinase inhibitors, providing researchers with the foundational knowledge and practical protocols to leverage this powerful scaffold in their drug discovery programs.

The Pyrazole Scaffold: A Privileged Element in Pharmacology

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is a recurring motif in pharmaceuticals approved by the FDA.[7][8] Its prevalence is not coincidental; the scaffold's aromatic nature and tunable electronic properties allow it to engage in critical binding interactions with a wide array of biological targets.

| FDA-Approved Drug | Therapeutic Class | Target/Mechanism of Action |

| Celecoxib (Celebrex®) | Anti-inflammatory | Selective COX-2 Inhibitor[1][3] |

| Sildenafil (Viagra®) | Erectile Dysfunction / PAH | Phosphodiesterase-5 (PDE5) Inhibitor[1][8] |

| Apixaban (Eliquis®) | Anticoagulant | Factor Xa Inhibitor[7][8] |

| Ruxolitinib (Jakafi®) | Myelofibrosis / Polycythemia Vera | JAK1/JAK2 Inhibitor[8] |

| Crizotinib (Xalkori®) | Non-Small Cell Lung Cancer | ALK/ROS1 Kinase Inhibitor[8] |

| Asciminib (Scemblix®) | Chronic Myeloid Leukemia | Allosteric BCR-ABL1 Kinase Inhibitor[8][9] |

The success of these drugs underscores the value of the pyrazole core in achieving high target affinity and desirable drug-like properties. The 1-methyl substitution, as seen in our core compound, serves to block N-H tautomerism and provides a fixed vector for substitution, which can be crucial for optimizing binding and improving metabolic stability.

Synthesis and Reactivity of this compound

The title compound is a reactive intermediate, prized for its ability to readily undergo nucleophilic acyl substitution.[6] It is typically prepared from its corresponding carboxylic acid and used immediately in subsequent reactions due to its moisture sensitivity.

Synthetic Workflow

The most direct and common synthesis involves the chlorination of 1-methyl-1H-pyrazole-5-carboxylic acid. The choice of chlorinating agent, either thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is dictated by the desired reaction conditions and purification strategy.

Caption: Synthesis of this compound.

Detailed Synthetic Protocol: Acid Chloride Formation

This protocol describes a standard laboratory-scale preparation.

Causality and Experimental Choices:

-

Flame-Dried Glassware & Inert Atmosphere: Acyl chlorides are highly reactive towards water. Any moisture will hydrolyze the product back to the starting carboxylic acid, significantly reducing yield. Using flame-dried glassware and an inert gas like nitrogen or argon is critical to maintain anhydrous conditions.[5]

-

Chlorinating Agent: Both thionyl chloride and oxalyl chloride are effective. Oxalyl chloride is often preferred for cleaner reactions as its byproducts (CO₂, CO, HCl) are all gaseous.[10] Thionyl chloride (byproducts SO₂, HCl) is less expensive but may require more rigorous purification to remove sulfur-containing impurities.

-

Catalytic DMF: Dimethylformamide (DMF) catalyzes the reaction by forming a small amount of the highly reactive Vilsmeier reagent in situ, which accelerates the conversion to the acyl chloride.[5]

-

Temperature Control: The reaction is initiated at 0 °C to moderate the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

-

Solvent Addition: Suspend the acid in anhydrous dichloromethane (DCM) or toluene (approx. 0.2 M concentration).

-

Catalyst: Add a catalytic amount (1-2 drops) of anhydrous DMF.

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise via a syringe. Vigorous gas evolution will be observed.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the mixture becomes a clear, homogeneous solution.

-

Isolation: Remove the solvent and excess chlorinating agent under reduced pressure (in a well-ventilated fume hood). The resulting crude this compound is typically a pale yellow oil or solid and is used immediately in the next step without further purification.[10]

Application in Kinase Inhibitor Synthesis

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[9] The pyrazole scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming key hydrogen bonds with the kinase hinge region. The this compound is an ideal starting point for creating libraries of pyrazole-5-carboxamides, a chemical class known to produce potent kinase inhibitors.[11][12][13]

General Workflow for Kinase Inhibitor Library Synthesis

The core workflow involves the straightforward acylation of a diverse library of amines with the pyrazole acyl chloride to generate a corresponding amide library, which is then subjected to biological screening.

Caption: Workflow for pyrazole carboxamide library synthesis.

Detailed Synthetic Protocol: Amide Formation

This protocol describes the coupling of the acyl chloride with a representative amine.

Causality and Experimental Choices:

-

Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the reactant amine.[10]

-

Stoichiometry: A slight excess of the amine (1.2 eq) is often used to ensure complete consumption of the valuable acyl chloride. A larger excess of the base (2.5 eq) ensures all generated HCl is quenched.

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of the limiting reagent (the acyl chloride or amine) and the appearance of the amide product.

Step-by-Step Methodology:

-

Acyl Chloride Solution: Dissolve the crude this compound (1.0 eq) from the previous step in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Amine Solution: In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

-

Coupling: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove excess acid), water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure pyrazole-5-carboxamide.

Broader Applications and Considerations

While kinase inhibitors are a prominent application, the reactivity of this compound allows for the synthesis of a wide range of derivatives with potential therapeutic value.

-

Ester and Thioester Synthesis: Reaction with alcohols or thiols (in the presence of a base) yields corresponding esters and thioesters, which can be explored as prodrugs or bioactive molecules in their own right.[5]

-

Agrochemicals: The pyrazole scaffold is also important in agrochemistry, found in various pesticides and herbicides.[3] This building block can be used to synthesize novel agrochemical candidates.

-

Toxicological Profile: It is crucial to note that while the pyrazole scaffold is common in approved drugs, specific substitution patterns can lead to unexpected toxicity. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides, while showing potent anti-parasitic activity, also exhibited acute mammalian toxicity linked to the inhibition of mitochondrial respiration.[14] This highlights the importance of early-stage toxicological profiling in any drug discovery program utilizing this chemotype.

Conclusion and Future Outlook

This compound is a high-value, reactive building block that provides a reliable and efficient route to a diverse range of pyrazole-5-substituted compounds. Its application in the synthesis of pyrazole-5-carboxamides is particularly relevant for the discovery of novel kinase inhibitors, a field of intense therapeutic interest. By understanding the causality behind the synthetic protocols and being mindful of potential toxicological liabilities, researchers can effectively harness this versatile intermediate to accelerate the development of next-generation therapeutics. The continued exploration of novel amine coupling partners and the expansion into other derivative classes will undoubtedly solidify the role of this scaffold in the future of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. royal-chem.com [royal-chem.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]

- 6. CAS 84547-59-1: this compound [cymitquimica.com]

- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Electrophilicity and Synthetic Utility of 1-Methyl-1H-pyrazole-5-carbonyl chloride

Foreword: The Pyrazole Core in Modern Drug Discovery

The pyrazole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous blockbuster drugs, including Celecoxib and Sildenafil.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of electronic properties, metabolic stability, and hydrogen bonding capabilities that make it a privileged structure in drug design.[2][3] Among the vast arsenal of pyrazole-based building blocks, 1-methyl-1H-pyrazole-5-carbonyl chloride (CAS No: 84547-59-1) stands out as a particularly potent and versatile electrophilic reagent.[4][5][] Its heightened reactivity, governed by the interplay between the pyrazole ring and the acyl chloride function, makes it an indispensable tool for the rapid construction of complex molecular architectures, particularly in the synthesis of novel carboxamide and ester derivatives with therapeutic potential.[7] This guide provides an in-depth analysis of the fundamental principles governing the electrophilicity of this reagent, detailed protocols for its synthesis and application, and insights into its role in contemporary drug development.

The Electronic Architecture: Unpacking the Source of Reactivity

The pronounced electrophilicity of this compound is not merely a function of its acyl chloride group but is a synergistic outcome of its entire molecular structure. Understanding this is critical to predicting its behavior and optimizing reaction conditions.

The Dual Nature of the Pyrazole Ring

Pyrazoles are aromatic, 6π-electron systems.[2] However, the presence of two electronegative nitrogen atoms significantly influences the electron distribution within the ring. This creates a push-pull electronic environment:

-

N1 (Pyrrole-like): The N1 nitrogen, bearing the methyl group, contributes its lone pair to the aromatic system.

-

N2 (Pyridine-like): The N2 nitrogen is sp²-hybridized, and its lone pair lies in the plane of the ring, contributing to the ring's basicity.[2][8]

Crucially, the combined electron-withdrawing effect of both nitrogen atoms reduces electron density at the adjacent C3 and C5 positions, rendering them susceptible to nucleophilic attack or influencing the properties of attached substituents.[1][2] In the case of this compound, the pyrazole ring acts as an electron-withdrawing group, pulling electron density away from the carbonyl carbon at the C5 position.

The Acyl Chloride: A Primed Electrophile

The carbonyl chloride functional group is one of the most reactive carboxylic acid derivatives.[9] This high reactivity stems from two primary factors:

-

Inductive Effect: The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon, creating a significant partial positive charge (δ+).

-

Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group, facilitating the second step of the nucleophilic acyl substitution mechanism.

When attached to the electron-deficient C5 position of the pyrazole ring, the inherent electrophilicity of the acyl chloride's carbonyl carbon is further enhanced. This makes the molecule exceptionally reactive towards a broad range of nucleophiles.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 84547-59-1: this compound [cymitquimica.com]

- 5. aobchem.com [aobchem.com]

- 7. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 9. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]

The Versatile Architect: A Technical Guide to 1-methyl-1H-pyrazole-5-carbonyl Chloride in Heterocyclic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with therapeutic potential is perpetual. In this landscape, the strategic selection of building blocks is paramount. Among these, 1-methyl-1H-pyrazole-5-carbonyl chloride has emerged as a highly versatile and reactive intermediate for the construction of a diverse array of heterocyclic systems. This technical guide provides an in-depth exploration of its synthesis, reactivity, and application, offering field-proven insights and detailed protocols to empower your research endeavors.

Introduction: The Strategic Advantage of the 1-methyl-1H-pyrazole-5-carbonyl Moiety

The 1-methyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its appeal lies in its metabolic stability, ability to participate in hydrogen bonding, and its role as a bioisosteric replacement for other aromatic systems. The addition of a reactive carbonyl chloride at the 5-position transforms this stable core into a powerful synthetic tool, enabling the facile introduction of the pyrazole nucleus into a wide range of molecules.

The strategic placement of the methyl group on the N1 position prevents tautomerization and provides a fixed vector for substituent orientation, which is crucial for structure-activity relationship (SAR) studies. The acyl chloride functionality is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a broad spectrum of nucleophiles to forge stable amide, ester, and other linkages. This reactivity is the cornerstone of its utility as a building block for more complex heterocyclic architectures.

Synthesis of the Core Building Block

The journey to harnessing the synthetic potential of this compound begins with the reliable synthesis of its precursor, 1-methyl-1H-pyrazole-5-carboxylic acid.

Synthesis of 1-methyl-1H-pyrazole-5-carboxylic Acid

A common and efficient route to 1-methyl-1H-pyrazole-5-carboxylic acid involves the hydrolysis of its corresponding ethyl ester. The ester, in turn, can be synthesized through the cyclocondensation of a β-ketoester with a methylhydrazine derivative.

Protocol 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

This protocol outlines the synthesis of the ester precursor.

| Step | Reagent/Solvent | Conditions | Purpose |

| 1 | Ethyl 2,4-dioxovalerate, Methylhydrazine sulfate, Sodium acetate | Ethanol, Reflux | Cyclocondensation to form the pyrazole ring. |

| 2 | Water, Ethyl acetate | Room temperature | Workup and extraction of the product. |

| 3 | Anhydrous sodium sulfate, Silica gel | Room temperature | Drying and purification of the ester. |

Protocol 2: Hydrolysis to 1-methyl-1H-pyrazole-5-carboxylic Acid

This protocol details the conversion of the ester to the desired carboxylic acid.[1]

| Step | Reagent/Solvent | Conditions | Typical Yield |

| 1 | Ethyl 1-methyl-1H-pyrazole-5-carboxylate, Sodium hydroxide | Ethanol/Water, Reflux | 90-98% |

| 2 | Hydrochloric acid (conc.) | 0 °C to room temperature | Acidification to precipitate the carboxylic acid. |

| 3 | Water | Room temperature | Washing and isolation of the pure product. |

Activation to this compound

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the most commonly employed reagent for this transformation.

Protocol 3: Synthesis of this compound

This protocol describes the chlorination of the carboxylic acid.

| Step | Reagent/Solvent | Conditions | Key Considerations |

| 1 | 1-methyl-1H-pyrazole-5-carboxylic acid, Thionyl chloride | Reflux | The reaction should be performed under anhydrous conditions to prevent hydrolysis of the product. A catalytic amount of DMF can accelerate the reaction. |